3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one

Description

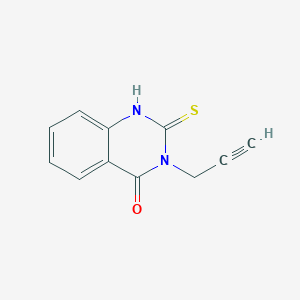

3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a thioxo (C=S) group at position 2 and a propargyl (prop-2-ynyl) substituent at position 3 of the heterocyclic core (Figure 1). Quinazolinones are nitrogen-containing bicyclic compounds with demonstrated bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties . The propargyl group confers unique reactivity, enabling click chemistry applications, while the thioxo group enhances intermolecular interactions, influencing solubility and binding affinity .

Synthesis:

The compound is synthesized via alkylation of 3-alkyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with propargyl bromide under reflux in DMF with K₂CO₃ as a base (75°C, 12 hours) . Purification typically involves recrystallization from ethyl acetate.

Properties

IUPAC Name |

3-prop-2-ynyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h1,3-6H,7H2,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVAWZREBIPYIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one typically involves the reaction of isothiocyanate derivatives with anthranilic acid. This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time to about 1 hour and yields the target product in the range of 40-72% . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as lanthanum (III) supported on molecular sieves .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green chemistry principles and alternative strategies, such as multicomponent reactions, are being explored to make the synthesis more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the thioxo group to a sulfoxide or sulfone.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinazolinone derivatives, which can exhibit different biological activities .

Scientific Research Applications

3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one has several scientific research applications:

Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial agent, particularly against Candida albicans.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase in Candida albicans, leading to antimicrobial effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in diverse biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit structural diversity, with variations in substituents and heterocyclic modifications significantly altering their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Quinazolinone Derivatives

Key Findings :

Substituent Effects on Bioactivity :

- The thioxo group in this compound enhances hydrogen bonding and π-π stacking, critical for targeting enzymes like PKM2 or DNA topoisomerases . In contrast, analogs lacking the thioxo group (e.g., 3-(prop-2-yn-1-yl)quinazolin-4(3H)-one) show reduced bioactivity due to weaker binding interactions .

- The propargyl group enables click chemistry modifications, facilitating conjugation with triazoles or other functional groups for drug delivery .

Synthetic Efficiency: The use of Cu@Py-Oxa@SPION catalyst in synthesizing triazole-linked quinazolinones achieves high yields (77–86%) and recyclability, outperforming traditional methods requiring harsher conditions .

Biological Performance :

- MHY2245 , a 2,3-dihydroquinazolin-4-one analog, exhibits potent cytotoxicity against ovarian and colorectal cancers by disrupting PKM2/mTOR signaling . This highlights the importance of electron-withdrawing groups (e.g., benzo[d][1,3]dioxol-5-yl) in enhancing anticancer activity.

Research Implications

The structural versatility of quinazolinones allows tailored modifications for specific therapeutic applications. For instance:

- This compound is a promising lead for dual-targeting anticancer agents due to its propargyl-thioxo synergy.

- Hybrid derivatives incorporating triazoles (e.g., 3-alkyl-2-(((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio)quinazolinones) leverage both quinazolinone and triazole pharmacophores for enhanced bioactivity .

Biological Activity

3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one is a nitrogen-containing heterocyclic compound belonging to the quinazolinone family. This compound is notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structural features, including a thioxo group and a propynyl substituent, enhance its potential as a scaffold in medicinal chemistry.

- Molecular Formula : C₁₁H₈N₂OS

- Molecular Weight : 216.26 g/mol

- CAS Number : 497060-22-7

Synthesis

The synthesis of this compound typically involves the reaction of isothiocyanate derivatives with anthranilic acid. Microwave irradiation can be employed to facilitate this reaction, significantly reducing the reaction time to approximately one hour and yielding the target product in 40–72% efficiency.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , particularly against Candida albicans. In vitro studies have demonstrated its effectiveness with minimum inhibitory concentration (MIC) values comparable to established antifungal agents .

Anticancer Potential

The compound has been investigated for its anticancer properties , showing promise in inhibiting tumor growth through various mechanisms. Studies have highlighted its ability to induce apoptosis in cancer cell lines, potentially through modulation of signaling pathways related to cell growth and survival .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in preliminary studies. It appears to inhibit pro-inflammatory cytokine production, suggesting a role in managing inflammatory conditions.

Case Studies

Several studies have focused on the biological evaluation of quinazolinone derivatives, including this compound:

- Antifungal Activity : A study reported that the compound demonstrated significant antifungal activity against Candida species with an MIC value of approximately 5 µg/mL .

- Anticancer Activity : In a comparative study involving various quinazolinone derivatives, 3-prop-2-ynyl-2-thioxo exhibited an IC₅₀ of 10 µg/mL against human cancer cell lines, indicating its potential as an anticancer agent .

The mechanisms through which 3-prop-2-ynyl-2-thioxo exerts its biological effects include:

- Interaction with Enzymes : The compound may interact with specific enzymes involved in metabolic pathways, influencing processes such as apoptosis and cell proliferation.

- Modulation of Signaling Pathways : It is believed to modulate key signaling pathways that regulate inflammatory responses and cancer progression .

Comparative Analysis

A summary of biological activities compared to other quinazolinone derivatives is presented below:

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC₅₀) | Anti-inflammatory Potential |

|---|---|---|---|

| 3-Propenyl-thioxo derivative | 5 µg/mL | 10 µg/mL | Moderate |

| 6-Bromo derivative | 8 µg/mL | 15 µg/mL | Low |

| 6-Chloro derivative | 7 µg/mL | 12 µg/mL | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.